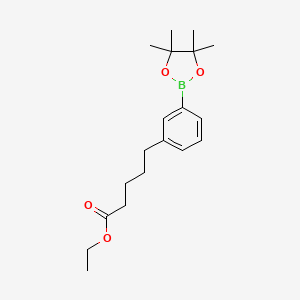

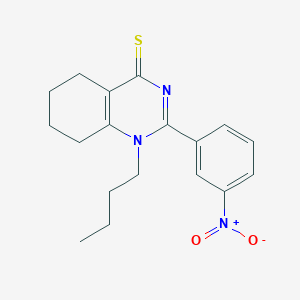

Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Carbamates, on the other hand, are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals.

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Isoxazole rings can form dihedral angles with other rings in the molecule, which can affect the molecule’s overall structure .Aplicaciones Científicas De Investigación

Drug Discovery

Isoxazole is a significant compound in the field of drug discovery . It’s found in many commercially available drugs and has a wide spectrum of biological activities . The substitution of various groups on the isoxazole ring imparts different activity .

Synthetic Routes

Isoxazole synthesis is an active area of research. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, there’s a growing interest in developing alternate metal-free synthetic routes .

Anticancer Applications

Isoxazole derivatives have shown potential as anticancer agents . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Antimicrobial Applications

Some isoxazole derivatives have demonstrated good antifungal activity against R. oryzae, C. tropicum and A. niger . The compounds having halogen and methoxy groups emerged as good antifungals .

Analgesic and Anti-inflammatory Applications

Isoxazole has been found to have analgesic and anti-inflammatory properties . This makes it a valuable compound in the development of pain relief and anti-inflammatory drugs .

Antidepressant Applications

Isoxazole derivatives have shown potential as antidepressants . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Antiviral Applications

Isoxazole has also been used in the development of antiviral drugs . This highlights the versatility of isoxazole and its derivatives in drug discovery .

Immunosuppressant Applications

Isoxazole derivatives have shown potential as immunosuppressants . This makes it a valuable compound in the development of drugs to suppress the immune response, which can be useful in treating autoimmune diseases .

Mecanismo De Acción

Mode of Action

It’s known that isoxazole derivatives exhibit a wide range of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Direcciones Futuras

The future directions in the field of isoxazole research involve developing new eco-friendly synthetic strategies . This includes finding alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

Propiedades

IUPAC Name |

benzyl N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-10-7-12(18-22-10)14-17-13(23-19-14)8-16-15(20)21-9-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAJWPGCTNLSBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl ((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B3019325.png)

![(Z)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3019330.png)

![tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B3019335.png)

![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)

![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)